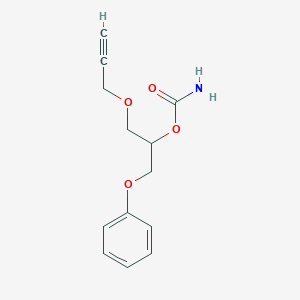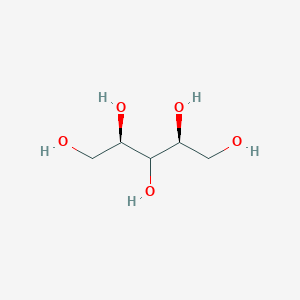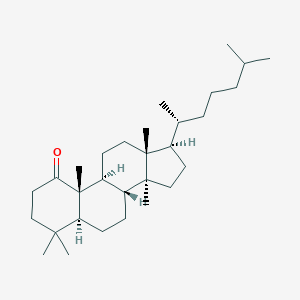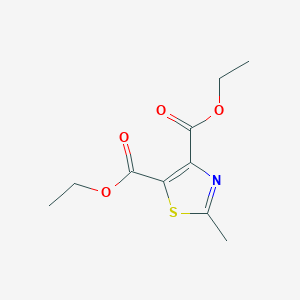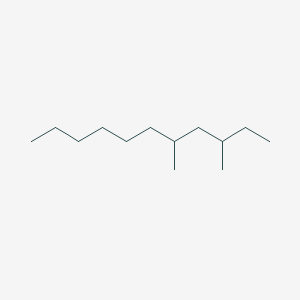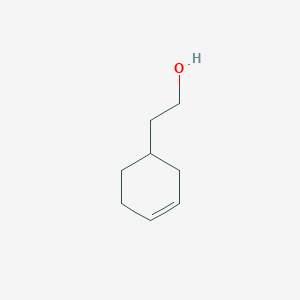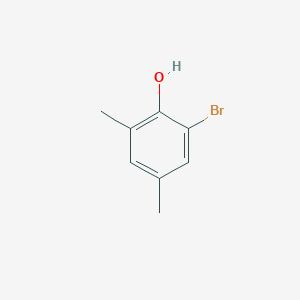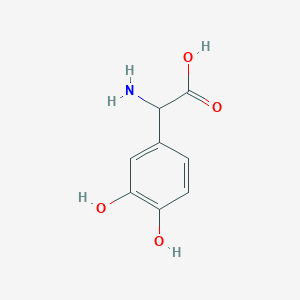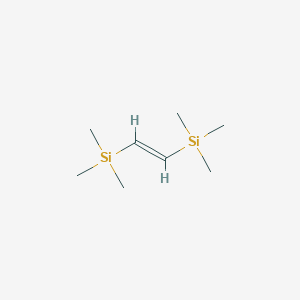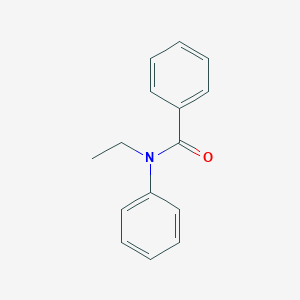
N-Ethylbenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethylbenzanilide (NEBA) is a synthetic compound that has been widely used in scientific research due to its unique properties. NEBA is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. It has a molecular weight of 209.28 g/mol and a melting point of 54-56°C. NEBA is a derivative of benzanilide, which is a well-known analgesic and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of N-Ethylbenzanilide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-Ethylbenzanilide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. N-Ethylbenzanilide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Effets Biochimiques Et Physiologiques
N-Ethylbenzanilide has been shown to have several biochemical and physiological effects. N-Ethylbenzanilide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-Ethylbenzanilide has also been shown to reduce the expression of certain genes that are involved in inflammation and cancer. N-Ethylbenzanilide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-Ethylbenzanilide has several advantages for lab experiments. N-Ethylbenzanilide is a relatively stable compound that can be easily synthesized and purified. N-Ethylbenzanilide has a well-defined chemical structure, which makes it easy to study its properties and effects. N-Ethylbenzanilide is also relatively cheap and readily available.
One limitation of N-Ethylbenzanilide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. N-Ethylbenzanilide is also a relatively new compound, and there is limited information available on its toxicity and safety.
Orientations Futures
There are several future directions for research on N-Ethylbenzanilide. One area of research is to study the effects of N-Ethylbenzanilide on different types of cancer cells and to determine its potential as an anticancer agent. Another area of research is to study the effects of N-Ethylbenzanilide on the immune system and to determine its potential as an immunomodulatory agent. Additionally, more research is needed to understand the mechanism of action of N-Ethylbenzanilide and to identify its molecular targets. Finally, more research is needed to determine the safety and toxicity of N-Ethylbenzanilide and to identify any potential side effects.
Méthodes De Synthèse
N-Ethylbenzanilide can be synthesized by reacting N-ethyl aniline with benzoyl chloride in the presence of an acid catalyst such as hydrochloric acid. The reaction proceeds through an acylation mechanism, where the benzoyl group is transferred from the benzoyl chloride to the amino group of N-ethyl aniline. The resulting product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-Ethylbenzanilide has been used in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. N-Ethylbenzanilide has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. N-Ethylbenzanilide has also been shown to inhibit the growth of cancer cells and to enhance the activity of certain anticancer drugs.
Propriétés
Numéro CAS |
16466-44-7 |
|---|---|
Nom du produit |
N-Ethylbenzanilide |
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO/c1-2-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,2H2,1H3 |
Clé InChI |
VSURRQZMKWVYIC-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Autres numéros CAS |
16466-44-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




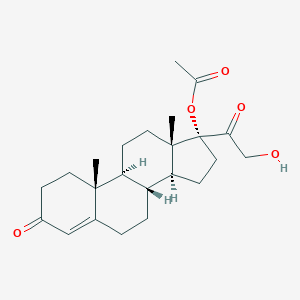
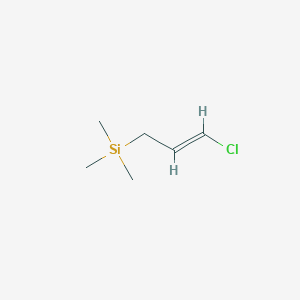
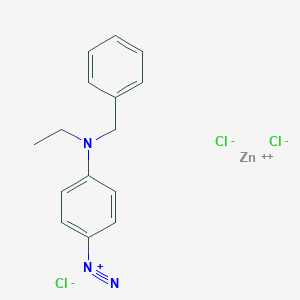
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
